2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide

Prodrug design Farnesyltransferase inhibition Ras processing

FTI-277 is the definitive H-Ras-selective farnesyltransferase inhibitor with picomolar potency (IC50=500pM) and 100-fold selectivity over GGTase I. Unlike tipifarnib or lonafarnib, FTI-277 uniquely discriminates H-Ras (IC50=0.1µM) from K-Ras4B (IC50≈10µM), enabling isoform-specific signaling studies without confounding K-Ras blockade. Its distinct thiophene-3-carboxamide scaffold with furan-2-ylmethyl sulfamoyl moiety supports antiparasitic (10× T. brucei selectivity), antiviral (HDV), and antimicrobial synergy (colistin-resistant gram-negative) applications. For aqueous solubility, source the HCl salt (CAS 180977-34-8).

Molecular Formula C18H17N3O5S2
Molecular Weight 419.47
CAS No. 899983-03-0
Cat. No. B2381042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide
CAS899983-03-0
Molecular FormulaC18H17N3O5S2
Molecular Weight419.47
Structural Identifiers
SMILESCN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
InChIInChI=1S/C18H17N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h2-10H,11H2,1H3,(H2,19,22)(H,20,23)
InChIKeyAOLGTPVVTFFBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FTI-277 (CAS 899983-03-0): A Farnesyltransferase Inhibitor Peptidomimetic for Ras-Driven Oncology and Beyond


2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide (CAS 899983-03-0), widely designated as FTI-277, is the methyl ester prodrug of the farnesyltransferase (FTase) inhibitor FTI-276 [1]. It belongs to the Ras CAAX peptidomimetic class, engineered to mimic the C-terminal Cys-Val-Ile-Met motif of K-Ras4B, thereby competitively inhibiting FTase with picomolar potency (IC50 = 500 pM) and approximately 100-fold selectivity over the closely related geranylgeranyltransferase I (GGTase I; IC50 = 50 nM) [2]. Unlike non-peptidomimetic clinical-stage FTIs (e.g., tipifarnib, lonafarnib), FTI-277 features a distinct thiophene-3-carboxamide scaffold bearing a furan-2-ylmethyl sulfamoyl benzamido moiety, which contributes to its unique pharmacological profile encompassing selective H-Ras processing blockade, antiparasitic activity, and antiviral efficacy against hepatitis delta virus (HDV) [3][4].

Why FTI-277 Cannot Be Replaced by Other Farnesyltransferase Inhibitors Without Experimental Validation


Farnesyltransferase inhibitors (FTIs) are not functionally interchangeable. FTI-277 differs fundamentally from non-peptidomimetic FTIs such as tipifarnib and lonafarnib in chemical scaffold, target engagement kinetics, and Ras isoform selectivity [1]. Critically, FTI-277 exhibits a pronounced differential in H-Ras versus K-Ras processing inhibition (IC50 = 0.1 µM vs. ~10 µM, respectively), whereas tipifarnib and lonafarnib display distinct isoform inhibition profiles [2]. Furthermore, FTI-277 uniquely induces cytoplasmic sequestration of inactive Ras-Raf complexes—a mechanism not uniformly shared across the FTI class [1]. Its 10-fold antiparasitic selectivity for Trypanosoma brucei FTase over the mammalian ortholog surpasses that of its parent compound FTI-276 (only ~2-fold) [3]. In antimicrobial synergy contexts, FTI-277 acts on gram-negative bacteria only in combination with colistin, while tipifarnib and lonafarnib independently inhibit gram-positive strains [4]. These divergent properties preclude simple substitution without confirmatory experimental evidence in the specific assay system of interest.

Quantitative Differentiation Evidence for FTI-277 Against Closest Farnesyltransferase Inhibitor Comparators


Prodrug Strategy: FTI-277 Methyl Ester vs. Parent FTI-276 — Improved Cell Permeability with Retained Picomolar FTase Potency

FTI-277 is the methyl ester prodrug of FTI-276, designed to mask the free thiol group of the parent compound, thereby overcoming potential thiol-based toxicity while enhancing cellular uptake [1]. In cell-free enzymatic assays, the active parent FTI-276 inhibits FTase with IC50 = 0.5 nM (500 pM), yet it is FTI-277 that demonstrates potent whole-cell activity: IC50 = 100 nM for inhibiting H-Ras processing in intact NIH 3T3 cells, while leaving geranylgeranylated Rap1A processing unaffected [2]. This prodrug strategy confers a practical advantage — the methyl ester is hydrolyzed intracellularly to release the active FTI-276, achieving effective target engagement with reduced extracellular reactivity concerns [1]. In contrast, FTI-276 itself exhibits limited cell penetration in its free thiol form, restricting its utility in whole-cell or in vivo experimental paradigms without the prodrug modification .

Prodrug design Farnesyltransferase inhibition Ras processing Cell permeability

FTase Selectivity Over GGTase I: FTI-277 Achieves ~100-Fold Discrimination, Surpassing the Peptidomimetic B581

FTI-277 inhibits FTase with an IC50 of 0.5 nM (500 pM) and GGTase I with an IC50 of 50 nM, yielding approximately 100-fold selectivity for the intended target . This selectivity ratio substantially exceeds that of the structurally distinct peptidomimetic FTI B581, which exhibits an FTase IC50 of 21 nM and GGTase IC50 of 790 nM — approximately 37-fold selectivity . While the non-peptidomimetic clinical candidates tipifarnib (FTase IC50 = 0.6–0.86 nM) and lonafarnib (FTase IC50 = 1.9 nM) demonstrate comparable or superior absolute FTase potency, their selectivity ratios relative to GGTase I are less systematically characterized in publicly available datasets . FTI-277 therefore occupies a distinct niche: it combines sub-nanomolar FTase potency with a well-documented, high-selectivity window that minimizes confounding geranylgeranylation effects in mechanistic studies.

Target selectivity Farnesyltransferase Geranylgeranyltransferase Off-target profiling

Differential H-Ras vs. K-Ras Processing Inhibition: A 100-Fold Isoform Selectivity Window Defining Experimental Utility

FTI-277 inhibits H-Ras processing in whole cells with an IC50 of 100 nM (0.1 µM), yet requires approximately 100-fold higher concentrations to inhibit K-Ras4B processing (IC50 ≈ 10 µM) [1]. This differential is mechanistically rooted in the higher affinity of K-Ras4B for FTase and its capacity to undergo alternative geranylgeranylation when FTase is inhibited [2]. In head-to-head cellular assays, FTI-277 at 1 µM completely blocked oncogenic H-Ras-mediated MAPK activation, whereas K-Ras4B-driven MAPK signaling was only weakly suppressed (IC50 ≈ 30 µM) [3]. By contrast, the geranylgeranyltransferase I inhibitor GGTI-286 potently inhibited K-Ras4B signaling (IC50 = 1 µM) but not H-Ras signaling [3]. This isoform selectivity profile makes FTI-277 an indispensable tool for dissecting H-Ras-specific versus K-Ras-specific signaling contributions in cells harboring wild-type Ras or defined Ras mutations — a discrimination not achievable with the more broadly acting non-peptidomimetic FTIs tipifarnib and lonafarnib .

Ras isoform selectivity H-Ras K-Ras Oncogenic signaling MAPK pathway

Antiparasitic Selectivity: FTI-277 Exhibits 10-Fold Higher Potency on Trypanosoma brucei FTase vs. Mammalian FTase — Surpassing FTI-276

In comparative enzymatic profiling against protein farnesyltransferase from Trypanosoma brucei (the causative agent of African sleeping sickness) versus the rat mammalian ortholog, FTI-277 demonstrates approximately 10-fold higher inhibitory potency on the parasite enzyme relative to the mammalian enzyme [1]. This antiparasitic selectivity is substantially greater than that of its parent compound FTI-276, which shows only approximately 2-fold preference for the parasite FTase [1]. Furthermore, FTI-277 completely inhibits the growth of bloodstream-form T. brucei at a concentration of 0.001 mM (1 µM) [1]. This enhanced parasite selectivity, combined with potent whole-cell antiparasitic activity, positions FTI-277 as a structurally informative lead for developing selective antitrypanosomal agents — a differentiation not achieved by FTI-276, GGTI-297, or GGTI-298 (which also show ~10-fold selectivity but with varying growth inhibition potencies) [1].

Antiparasitic drug discovery Trypanosoma brucei Protein farnesyltransferase Host-parasite selectivity

Colistin-Synergistic Antimicrobial Activity Against Gram-Negative ESKAPE Pathogens: A Phenotype Not Shared by Tipifarnib or Lonafarnib

In a 2025 study evaluating FTIs for antimicrobial applications, FTI-277 (as the HCl salt) demonstrated activity against gram-negative ESKAPE bacteria exclusively in combination with sub-inhibitory concentrations of colistin, with no standalone effect on gram-positive strains tested [1]. For Escherichia coli, FTI-277 at 31.3 µM reduced the colistin minimum inhibitory concentration (MIC) to 0.125 µg/mL [1]. Crucially, this gram-negative synergy profile is mechanistically and phenotypically distinct from the non-peptidomimetic FTIs tipifarnib and lonafarnib, which independently inhibit gram-positive bacteria (MRSA, S. aureus, S. epidermidis) without requiring colistin, yet show no standalone activity against gram-negative strains [1]. The peptidomimetic FTI B581 exhibited a similar colistin-dependent gram-negative profile to FTI-277, but with weaker and less consistent effects [1]. This divergence in antibacterial spectrum has direct implications for compound selection in antimicrobial repurposing studies and combinatorial antibiotic screening campaigns.

Antimicrobial resistance ESKAPE pathogens Colistin synergy Drug repurposing Gram-negative bacteria

Unique Mechanism: Cytoplasmic Sequestration of Inactive Ras-Raf Complexes Distinguishes FTI-277 from Simple Prenylation Blockade

Unlike FTIs that merely prevent Ras membrane association by blocking farnesylation, FTI-277 induces an active, gain-of-function mechanism: it drives the accumulation of cytoplasmic non-farnesylated H-Ras that retains the ability to bind Raf, forming inactive Ras-Raf complexes in the cytoplasm where Raf kinase activity is suppressed [1]. This mechanistic distinction was demonstrated in H-RasF-transformed NIH 3T3 cells, where FTI-277 treatment (1–10 µM) blocked plasma membrane recruitment of c-Raf-1 and prevented MAPK activation, while simultaneously increasing cytoplasmic H-Ras/Raf complex formation [1]. Importantly, this effect was specific to farnesylated Ras (H-RasF) and not observed with geranylgeranylated Ras (H-RasGG) or Raf-transformed cells, confirming target specificity [1]. This mechanism may contribute to the radiosensitization observed in H-ras-transformed cells treated with FTI-277 — a phenotype where FTI-277 increased apoptosis after irradiation selectively in H-ras-transformed rat embryo fibroblasts without affecting control cells [2]. While other FTIs may share elements of this mechanism, the cytoplasmic sequestration phenotype was first characterized and is best documented for FTI-277 in the primary literature [1].

Ras-Raf signaling Mechanism of action Protein farnesylation Cytoplasmic sequestration MAPK pathway

Optimal Research and Procurement Scenarios for FTI-277 Based on Quantitatively Validated Differentiation


H-Ras-Specific Oncogenic Signaling Dissection in Isogenic Cell Line Panels

For laboratories conducting Ras isoform-specific signaling studies, FTI-277 is the preferred FTase inhibitor due to its 100-fold differential between H-Ras (IC50 = 0.1 µM) and K-Ras4B (IC50 ≈ 10 µM) processing inhibition [1]. This property enables pharmacological discrimination of H-Ras-dependent phenotypes at low micromolar concentrations without confounding K-Ras blockade. Researchers should use FTI-277 at 0.1–1 µM for H-Ras-selective inhibition and validate K-Ras independence by confirming retained K-Ras processing at these concentrations [1]. Pairing with GGTI-286 (K-Ras pathway inhibitor, IC50 = 1 µM) provides orthogonal control [2]. Procurement recommendation: source the hydrochloride salt (CAS 180977-34-8) for aqueous solubility in cell culture applications.

Colistin Combination Screening Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens

FTI-277 is specifically indicated for antimicrobial synergy studies targeting colistin-resistant gram-negative bacteria, where it reduced colistin MIC to 0.125 µg/mL against E. coli at 31.3 µM [3]. This application is supported by direct comparative data showing that tipifarnib and lonafarnib lack this gram-negative synergy phenotype and are instead active against gram-positive strains [3]. Experimental design should incorporate checkerboard assays with colistin at sub-inhibitory concentrations (0.125–2 µg/mL) and FTI-277 at 7.8–62.5 µM, with inclusion of B581 as a same-class comparator control [3].

Antitrypanosomal Drug Discovery: Lead Optimization Starting from a Parasite-Selective FTI Scaffold

FTI-277 provides a structurally characterized starting point for antitrypanosomal drug discovery, offering ~10-fold selectivity for T. brucei FTase over the mammalian ortholog and complete growth inhibition of bloodstream-form parasites at 1 µM [4]. This selectivity ratio is 5-fold greater than that of FTI-276, making FTI-277 the superior starting scaffold for medicinal chemistry campaigns aimed at widening the parasite–host therapeutic index [4]. MedChem efforts should focus on modifying the thiophene-3-carboxamide and furan-2-ylmethyl sulfamoyl moieties to further enhance parasite selectivity while monitoring mammalian FTase counter-screening.

Mechanistic Studies of Ras-Raf Cytoplasmic Sequestration and Radiosensitization

For laboratories investigating the non-catalytic consequences of FTase inhibition on Ras-Raf protein-protein interactions, FTI-277 is the best-characterized tool compound. It uniquely induces cytoplasmic accumulation of non-farnesylated H-Ras bound to Raf in inactive complexes, a mechanism first demonstrated with FTI-277 [5]. Additionally, FTI-277 selectively radiosensitizes H-ras-transformed cells without affecting non-transformed controls, enabling combined radiation-pharmacology studies [6]. Recommended experimental parameters: 1–10 µM FTI-277 for 24–48 h prior to irradiation (2–8 Gy), with assessment of apoptosis by TUNEL or annexin V staining and Ras-Raf co-immunoprecipitation from cytoplasmic fractions [5][6].

Quote Request

Request a Quote for 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.